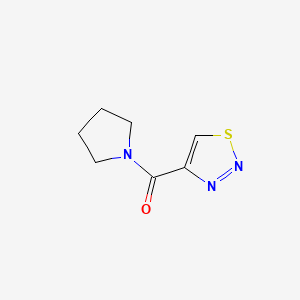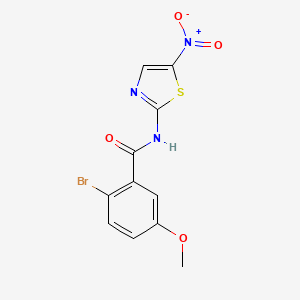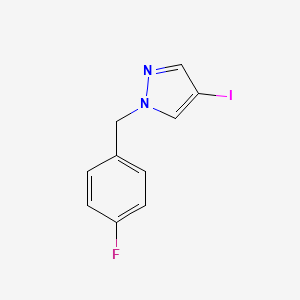![molecular formula C18H19N5O2 B2992272 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one CAS No. 2097863-18-6](/img/structure/B2992272.png)
1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazolo[1,5-a]pyrimidin-7-ones have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The molecular structure of similar compounds, such as [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, has been analyzed . The molecular weight of this similar compound is 150.1380 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used as reagents for the synthesis of heterocyclic compounds .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
This compound is part of a class of chemicals that involve complex organic structures, including triazolopyrimidinyl and azetidinyl moieties. These structures are synthesized through multi-step chemical reactions, often involving condensation, cyclization, and functionalization steps. The characterization of these compounds involves advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations to understand their molecular geometry, electronic structure, and reactivity.
For instance, the synthesis and characterization of related compounds, which include triazolopyrimidines and azetidinyl moieties, have been reported to involve condensation reactions and are characterized by XRD and various spectroscopic methods (Lahmidi et al., 2019).
Potential Medicinal Applications
Compounds with triazolopyrimidine structures have been studied for their potential medicinal applications, including antimicrobial and antitumor activities. These compounds exhibit biological activity by interacting with various biological targets, leading to potential therapeutic effects.
For example, derivatives of triazolopyrimidines have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. These studies often involve the synthesis of novel derivatives followed by biological evaluation to determine their efficacy and potential as antimicrobial agents (El-Bendary et al., 1998).
Applications in Supramolecular Chemistry
The unique structural features of these compounds, such as their ability to form hydrogen bonds and engage in π-π interactions, make them suitable candidates for the development of supramolecular assemblies. These assemblies have applications in materials science, catalysis, and drug delivery systems.
For example, pyrimidine derivatives have been used to form hydrogen-bonded supramolecular assemblies, which are studied for their structural properties and potential applications in materials science and catalysis (Fonari et al., 2004).
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be a variety of enzymes and receptors in the biological system . The triazole nucleus, a key component of the compound, is known to interact with these targets . .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to various biochemical changes. The nitrogen atoms of the 1,2,4-triazole ring, a part of the compound, are known to bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also play a key role in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with different enzymes and receptors . .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the triazole nucleus, which is known to readily bind in the biological system .
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways it affects. Triazole compounds are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . .
Propiedades
IUPAC Name |
1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-9-17(23-18(21-13)19-12-20-23)25-15-10-22(11-15)16(24)8-7-14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSOEVJFUCWZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2992191.png)



![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)

![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)

